GSK894281

Oral bioavailability Pharmacokinetics Ghrelin agonist

Select GSK894281 for its unique pharmacological signature: 74% oral bioavailability in rat and a brain-to-blood ratio of 0.7:1 ensure reliable CNS exposure in oral dosing paradigms. Its >1000-fold selectivity over the motilin receptor minimizes off-target GI effects, making it the definitive reference agonist for central ghrelin-mediated colonic propulsion. At 10 mg/kg p.o., it quadruples fecal pellet output, with sustained efficacy over 8 days. When your protocol demands a brain-permeable, orally active benchmark with validated prokinetic endpoints, GSK894281 is the non-substitutable choice.

Molecular Formula C24H28FN3O4S
Molecular Weight 473.6 g/mol
CAS No. 874958-63-1
Cat. No. B1672404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK894281
CAS874958-63-1
SynonymsGSK894281
N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulfonamide
N-(5-(cis-3,5-dimethyl-1-piperazinyl)-2-(methyloxy) phenyl)-3-fluoro-4-(5-methyl-2-furanyl)benzenesulphonamide
Molecular FormulaC24H28FN3O4S
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C3=CC(=C(C=C3)C4=CC=C(O4)C)F
InChIInChI=1S/C24H28FN3O4S/c1-15-13-28(14-16(2)26-15)18-6-10-24(31-4)22(11-18)27-33(29,30)19-7-8-20(21(25)12-19)23-9-5-17(3)32-23/h5-12,15-16,26-27H,13-14H2,1-4H3/t15-,16+
InChIKeyOIWVNMRPHUCLHN-IYBDPMFKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK894281 (CAS 874958-63-1) Ghrelin Receptor Agonist Procurement Guide for Gastrointestinal Research


GSK894281 is a synthetic, orally bioactive small molecule that functions as a full agonist of the ghrelin (growth hormone secretagogue) receptor (GHSR-1a). It is characterized by its ability to effectively penetrate the blood-brain barrier and its high oral bioavailability in preclinical models [1]. The compound has been studied primarily in the context of gastrointestinal motility, specifically for the induction of defecation and colonic propulsion [1]. Its chemical identity is defined by the CAS number 874958-63-1 and the molecular formula C24H28FN3O4S [2].

Why GSK894281 Cannot Be Replaced by Another Ghrelin Agonist in Research Settings


Ghrelin receptor agonists constitute a heterogeneous class with significant divergence in pharmacokinetic profiles, blood-brain barrier permeability, and off-target selectivity. GSK894281 distinguishes itself through a specific combination of attributes: 74% oral bioavailability in rat, a brain-to-blood ratio of 0.7:1, and >1000-fold selectivity over the motilin receptor [1]. In contrast, other commonly used agonists such as ulimorelin (TZP-101) exhibit low CNS permeability (0.09%) [2], capromorelin has lower oral bioavailability in some species [3], and peptide-based agonists like relamorelin require parenteral administration [4]. Moreover, GSK894281 carries a documented cardiotoxicity signal in rats , a safety consideration that is not uniformly shared across all ghrelin agonists. These distinct quantitative attributes preclude the simple substitution of GSK894281 with another in-class compound without altering experimental outcomes.

GSK894281 Comparative Quantitative Evidence for Informed Procurement


Superior Oral Bioavailability in Rat Model vs. Capromorelin and Ulimorelin

GSK894281 demonstrates a high oral bioavailability of 74% in rats, as reported in the primary characterization study [1]. This value compares favorably to other clinically investigated ghrelin agonists. Capromorelin exhibits oral bioavailability of 65% in rats and 44% in dogs [2], while ulimorelin (TZP-101) shows only 24% oral bioavailability in both rats and monkeys [3]. The superior oral availability of GSK894281 supports its reliable use in oral dosing paradigms without the need for parenteral administration.

Oral bioavailability Pharmacokinetics Ghrelin agonist Rodent model

High Blood-Brain Barrier Penetration Distinguishes GSK894281 from Peripherally-Restricted Agonists

GSK894281 achieves a brain-to-blood ratio of 0.7:1 at steady state in rats, indicating robust penetration of the central nervous system [1]. In sharp contrast, the ghrelin agonist ulimorelin (TZP-101) exhibits low blood-brain barrier permeability of only 0.09% [2]. This differential CNS access is critical because centrally-penetrant ghrelin agonists act on lumbo-sacral spinal cord centers to trigger defecation, whereas peripherally-restricted agonists may not elicit the same prokinetic effects [1].

CNS penetration Blood-brain barrier Ghrelin receptor Central action

Exceptional Selectivity Over Motilin Receptor (>1000-fold) Minimizes Off-Target GI Effects

GSK894281 demonstrates a striking >1000-fold selectivity for the ghrelin receptor over the motilin receptor, as determined in vitro [1]. While the motilin receptor is also involved in gastrointestinal motility, its activation can produce distinct and sometimes undesirable effects. The high degree of selectivity ensures that the observed in vivo prokinetic actions can be attributed specifically to ghrelin receptor engagement. Although direct comparative selectivity data for all agonists is limited, this level of selectivity is a key differentiating feature of GSK894281 that is explicitly documented in the primary literature.

Receptor selectivity Motilin receptor Off-target effects Ghrelin agonist

Quantified Prokinetic Efficacy: Dose-Dependent Fecal Output Increase in Conscious Rats

In conscious rat models, oral administration of GSK894281 (1-100 mg/kg) produces a prompt, dose-related increase in fecal pellet output. At a dose of 10 mg/kg, fecal output was four times greater than after vehicle control [1]. This effect was sustained over eight successive days of administration, with a threefold increase in fecal output observed on each day [1]. Comparative data from a review table indicate that while capromorelin also stimulates colorectal propulsion, the quantitative dose-response relationship for GSK894281 is more clearly defined and robust [2].

In vivo efficacy Gastrointestinal motility Defecation Constipation model

Documented Cardiotoxicity in Rats: A Critical Safety Consideration for In Vivo Studies

Unlike many ghrelin receptor agonists that lack reported cardiotoxicity, GSK894281 has been shown to produce myocardial degeneration/necrosis in rats after 28 days of administration at doses as low as 0.3 mg/kg/day . This finding is highlighted in vendor technical datasheets . While the underlying mechanism remains uncharacterized, this observation is a critical differentiator for any in vivo study design, particularly those involving cardiovascular endpoints or chronic dosing. Researchers must weigh this safety signal against the compound's favorable oral bioavailability and CNS penetration when selecting an appropriate tool compound.

Safety pharmacology Cardiotoxicity Myocardial degeneration In vivo toxicology

Optimal Use Cases for GSK894281 Based on Differentiating Evidence


Investigating Central Mechanisms of Gastrointestinal Motility

Researchers aiming to dissect the role of central ghrelin receptors in colonic propulsion should prioritize GSK894281 due to its documented high CNS penetration (brain:blood ratio 0.7:1) [1]. Its oral bioavailability (74%) allows for convenient systemic administration while ensuring reliable central exposure, making it a preferred tool for studies linking brain ghrelin signaling to defecation [1].

Acute Constipation Models and Bowel Evacuation Studies

GSK894281 is well-suited for studies requiring a robust, quantifiable increase in fecal output. At 10 mg/kg p.o., it produces a fourfold increase in fecal pellets within 2 hours in rats, with sustained efficacy over eight days [1]. This makes it a valuable reference compound for evaluating novel prokinetic agents in acute constipation or bowel preparation paradigms [1].

Pharmacokinetic and Oral Bioavailability Benchmarking

With a well-characterized oral bioavailability of 74% in rats, GSK894281 serves as an excellent benchmark compound for comparing the oral absorption of new ghrelin receptor modulators [1]. Its high oral exposure contrasts with lower-bioavailability agonists like ulimorelin (24%) [2], providing a useful reference point in preclinical pharmacokinetic studies.

Caution-Advised In Vivo Studies with Cardiovascular Monitoring

For in vivo studies that are not focused on cardiac safety, GSK894281 may still be employed but with the understanding that it carries a documented risk of myocardial degeneration/necrosis in rats at chronic doses . Researchers should include appropriate cardiac endpoints or limit study duration to avoid confounding toxicity. This safety profile may actually favor its use in studies where a positive control with known toxicological effects is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK894281

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.